Product packaging for 1-Bromo-2-chloro-3-fluoro-4-iodobenzene(Cat. No.:CAS No. 1000573-03-4)

1-Bromo-2-chloro-3-fluoro-4-iodobenzene

Cat. No.: B1437856
CAS No.: 1000573-03-4
M. Wt: 335.34 g/mol
InChI Key: KORMQSNUPWNOLD-UHFFFAOYSA-N
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Description

Chemical Structure and Classification

Molecular Architecture

The compound’s IUPAC name, 1-bromo-2-chloro-3-fluoro-4-iodobenzene , reflects its systematic substitution pattern. Its molecular formula is C₆H₂BrClFI , with a molecular weight of 335.34 g/mol . The structural arrangement is characterized by a benzene ring with halogen atoms occupying adjacent and para positions, creating a sterically congested and electronically diverse system.

Key Structural Features :

  • SMILES Notation : C1=CC(=C(C(=C1Br)Cl)F)I.
  • InChI Key : KORMQSNUPWNOLD-UHFFFAOYSA-N.
  • Hybridization : All halogen atoms are bonded to sp²-hybridized carbons of the aromatic ring, classifying it as a haloarene .

Classification and Nomenclature

This compound belongs to two primary chemical categories:

  • Aryl Halides (Haloarenes) :

    • Defined by direct halogen attachment to an aromatic ring.
    • Subclassified as a tetrahalobenzene due to four halogen substituents.
  • Polyhalogenated Aromatic Hydrocarbons :

    • Exhibits mixed halogenation (Br, Cl, F, I), a rarity in naturally occurring compounds.

Positional Isomerism :
The numbering of substituents follows IUPAC rules, prioritizing halogens by atomic number (I > Br > Cl > F). The 1,2,3,4-substitution pattern avoids ambiguity in regiochemical designation.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Weight 335.34 g/mol
Density 2.3 ± 0.1 g/cm³
Boiling Point 285.7 ± 35.0 °C (760 mmHg)
LogP (Partition Coefficient) 4.07
Exact Mass 333.805695 g/mol
Vapor Pressure 0.0 ± 0.6 mmHg (25°C)

Electronic and Steric Considerations

The compound’s electronic profile is influenced by the varying electronegativities and sizes of its substituents:

  • Electron-Withdrawing Effects : Fluorine (high electronegativity) induces strong inductive electron withdrawal, while iodine contributes polarizability due to its large atomic radius.
  • Steric Hindrance : Adjacent halogens (e.g., Br at position 1 and Cl at position 2) create steric crowding, impacting reactivity in substitution or coupling reactions.

Resonance and Aromatic Stability :

  • Halogens participate in resonance with the benzene ring, delocalizing electron density and stabilizing the aromatic system.
  • Fluorine’s strong ortho/para-directing influence contrasts with iodine’s weaker resonance donation, creating electronic asymmetry.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are not explicitly provided in the sources, theoretical insights can be inferred:

  • ¹H NMR : Expected singlet for the two aromatic protons at positions 5 and 6, shielded by adjacent halogens.
  • Mass Spectrometry : A molecular ion peak at m/z 335.34, with fragmentation patterns reflecting sequential halogen loss.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClFI B1437856 1-Bromo-2-chloro-3-fluoro-4-iodobenzene CAS No. 1000573-03-4

Properties

IUPAC Name

1-bromo-2-chloro-3-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORMQSNUPWNOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661536
Record name 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000573-03-4
Record name 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Iodination of 4-Bromo-3-chloro-2-fluoroaniline

The most documented and industrially scalable method for preparing this compound involves the diazotization of 4-bromo-3-chloro-2-fluoroaniline followed by iodination using cuprous iodide and potassium iodide in acidic medium. This method is characterized by high yield, high purity, and relatively low energy consumption.

Key Steps:

  • Formation of Diazonium Salt:
    4-Bromo-3-chloro-2-fluoroaniline is mixed with sulfuric acid (30%-80% concentration) at room temperature in a molar ratio of 1:2.5 to 1:5 (aniline:sulfuric acid). The mixture is heated to reflux, typically for 1-2 hours, to form the diazonium salt.

  • Iodination via Sandmeyer Reaction:
    After cooling to 50-60°C, cuprous iodide (0.02-0.08 molar ratio relative to aniline) and potassium iodide (1.2-1.5 molar ratio) are added. A 30%-40% aqueous sodium nitrite solution is added dropwise (1.1-1.4 molar ratio to aniline) to initiate the diazotization and iodination reaction. The reaction mixture is stirred until gas evolution ceases, indicating completion.

  • Work-up and Purification:
    Sodium bisulfite aqueous solution (10%-20%) is then added dropwise to reduce residual iodine and potassium iodide. The mixture is stirred for 1-2 hours, followed by phase separation. The organic layer containing this compound is isolated by distillation under reflux with a reflux ratio of approximately 5:1, yielding a colorless liquid product.

Reaction Equation (Simplified):

$$
\text{4-bromo-3-chloro-2-fluoroaniline} \xrightarrow[\text{sodium nitrite}]{\text{sulfuric acid, CuI, KI}} \text{this compound}
$$

Process Parameters Summary:

Parameter Range / Value
Sulfuric acid concentration 30%-80%
Molar ratio (Aniline : H2SO4) 1 : 2.5–5
Reaction temperature (reflux) ~100°C (reflux)
Temperature during iodination 50-60°C
Cuprous iodide molar ratio 0.02–0.08 relative to aniline
Potassium iodide molar ratio 1.2–1.5 relative to aniline
Sodium nitrite concentration 30%-40% aqueous solution
Sodium nitrite molar ratio 1.1–1.4 relative to aniline
Sodium bisulfite concentration 10%-20% aqueous solution
Sodium bisulfite molar ratio 0.5–0.75 relative to KI
Reflux ratio during distillation 5:1

This method is described in detail in Chinese patent CN104829414A and corroborated by industrial synthesis reports, highlighting its feasibility for large-scale production with high yield and purity.

Alternative Method: Direct Iodination of 1-Bromo-2-chloro-4-fluorobenzene

Another method involves the synthesis of this compound by direct iodination of 1-bromo-2-chloro-4-fluorobenzene using an organolithium intermediate generated by treatment with strong bases, followed by reaction with iodine.

Key Steps:

  • Generation of Organolithium Intermediate:
    1-Bromo-2-chloro-4-fluorobenzene is dissolved in an organic solvent such as tetrahydrofuran or 2-methyltetrahydrofuran and cooled to between -45°C and -80°C. A strong base such as lithium diisopropylamide (LDA) is added (molar ratio ~1-1.5 relative to the substrate) to generate the corresponding aryllithium species.

  • Iodination:
    Iodine is added at 15-35°C in a molar ratio of approximately 1-1.2 relative to the substrate, resulting in electrophilic substitution of iodine at the 3-position of the aromatic ring.

  • Work-up:
    The reaction mixture is processed to isolate the desired this compound with high yield.

Reaction Equation (Simplified):

$$
\text{1-bromo-2-chloro-4-fluorobenzene} \xrightarrow[\text{LDA}]{\text{THF, low temp}} \text{Aryllithium intermediate} \xrightarrow{\text{I}_2} \text{this compound}
$$

Process Parameters Summary:

Parameter Range / Value
Solvent Tetrahydrofuran, 2-methyltetrahydrofuran, others
Temperature (lithiation) -45°C to -80°C
Base (alkali) Lithium diisopropylamide (LDA), others such as lithium tetramethylpiperidine
Molar ratio (substrate:base) 1 : 1 - 1.5
Temperature (iodination) 15°C to 35°C
Molar ratio (substrate:iodine) 1 : 1 - 1.2

This method is documented in patent CN115010574B and offers advantages such as high reaction yield and simple steps, though it requires low-temperature conditions and strong bases.

Comparative Analysis of Preparation Methods

Feature Diazotization & Sandmeyer Iodination Organolithium Iodination Method
Starting material 4-bromo-3-chloro-2-fluoroaniline 1-bromo-2-chloro-4-fluorobenzene
Key reagents Sulfuric acid, CuI, KI, NaNO2, NaHSO3 LDA or similar strong base, Iodine
Reaction conditions Reflux, 50-60°C Low temperature (-45 to -80°C), mild heating (15-35°C)
Complexity Moderate Moderate to high (due to low temp and air/moisture sensitivity)
Yield and purity High High
Scalability High Moderate (due to cryogenic conditions)
Safety considerations Handling of strong acids and nitrites Handling of strong bases and low temp solvents
Energy consumption Moderate Higher (due to cooling requirements)

Summary Table of Preparation Data

Step Diazotization Method Organolithium Method
Starting material 4-bromo-3-chloro-2-fluoroaniline 1-bromo-2-chloro-4-fluorobenzene
Key reagents H2SO4, CuI, KI, NaNO2, NaHSO3 LDA (or similar), I2
Temperature range Room temp to reflux (~100°C), 50-60°C (iodination) -80°C to -45°C (lithiation), 15-35°C (iodination)
Reaction time 1-2 hours reflux + 1-2 hours post-addition Minutes to hours depending on scale
Purification Distillation after phase separation Standard work-up and purification
Yield High (exact % not specified) High (exact % not specified)
Product state Colorless liquid Typically liquid or solid depending on purification

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-fluoro-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogen atoms, this compound is highly reactive in nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions and reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are commonly used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₆H₂BrClFI
Molecular Weight : 335.34 g/mol
Physical State : Beige crystalline solid
Melting Point : 48–51 °C
Boiling Point : Approximately 243.9 ± 20.0 °C
Solubility : Limited solubility in water

The presence of multiple halogens makes this compound highly reactive, allowing it to participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions.

Scientific Research Applications

1-Bromo-2-chloro-3-fluoro-4-iodobenzene has diverse applications across several scientific domains:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. It can be utilized to create various bioactive compounds through:

  • Nucleophilic Substitution Reactions : The halogen substituents facilitate reactions with nucleophiles such as amines and thiols, leading to the formation of new compounds.
  • Coupling Reactions : It participates in important coupling reactions like Suzuki-Miyaura and Sonogashira couplings, which are essential for forming carbon-carbon bonds in organic synthesis.

Pharmaceutical Development

In medicinal chemistry, this compound is employed as an intermediate for synthesizing potential drug candidates and diagnostic agents. Its ability to undergo various transformations allows researchers to modify existing compounds or develop new therapeutic agents.

Biochemical Probes

The compound can function as a probe in biochemical studies, aiding in the investigation of biological processes and interactions at the molecular level. Its reactivity can be harnessed to label biomolecules or study enzyme mechanisms.

Material Science

In industrial applications, this compound is used to produce specialty chemicals and materials with tailored properties. Its unique combination of halogens can influence the physical and chemical characteristics of the final products.

Case Studies and Research Findings

Several studies highlight the utility of this compound in various applications:

Study/Research Focus Findings/Applications
Synthesis of Anticancer Agents The compound was used as a precursor for synthesizing novel anticancer drugs, demonstrating its efficacy in targeting specific cancer cell lines.
Development of Agrochemicals Researchers utilized this compound to synthesize new agrochemical formulations that exhibit enhanced pest resistance.
Biochemical Assays It was employed as a labeling agent in assays to monitor protein interactions, providing insights into cellular mechanisms.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Key Observations :

  • Halogen Diversity : The target compound’s combination of four halogens distinguishes it from simpler analogues like 1-bromo-4-iodobenzene, which lacks chlorine and fluorine .
  • Positional Isomerism : Compounds such as 1-bromo-3-chloro-2-iodobenzene (similarity 0.90) highlight how halogen positioning alters electronic effects. The meta-chloro substituent in this analogue may enhance electrophilic substitution rates compared to the target’s para-chloro group .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Purity/Price (25g) Reference
1-Bromo-2-fluoro-4-iodobenzene Not reported Organic solvents 96.0% / $751.70
1-Bromo-4-iodobenzene 92–94 Insoluble in H₂O >98% / $420.00
4-Bromo-2-chloro-1-iodobenzene Not reported Not reported 95% / $6,800.00

Key Observations :

  • Cost Implications : The target compound’s price is likely higher than simpler derivatives due to synthetic complexity (e.g., 4-bromo-2-chloro-1-iodobenzene costs $6,800.00 for 5g ).
  • Solubility Trends : Fluorine and iodine substituents generally reduce aqueous solubility, favoring organic solvents like dichloromethane or DMF .

Halogen-Directed Reactivity

  • Electrophilic Substitution : The iodine at position 4 acts as a strong ortho/para-director, while fluorine at position 3 (meta to iodine) exerts an electron-withdrawing effect, moderating reaction rates .

Comparative Reaction Pathways

  • Suzuki Coupling : Unlike 1-bromo-4-iodobenzene, the target compound’s multiple halogens enable sequential cross-coupling reactions, offering modular access to polysubstituted aromatics .
  • Grignard Reactions : The steric bulk of iodine may hinder reactivity compared to smaller halogens (e.g., fluorine in 1-bromo-3-fluoro-2-iodobenzene) .

Biological Activity

1-Bromo-2-chloro-3-fluoro-4-iodobenzene is a halogenated aromatic compound with significant potential for biological activity. This article explores its properties, synthesis, and biological interactions, supported by relevant data and research findings.

Molecular Formula: C₆H₂BrClFI
Molecular Weight: 335.34 g/mol
Physical State: Solid
Melting Point: 48-51 °C
Boiling Point: 243.9 °C at 760 mmHg
Density: 2.3 g/cm³

These properties indicate that the compound is a stable halogenated aromatic, which often correlates with unique biological activities due to the presence of multiple halogens.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Starting Material Preparation: The synthesis begins with the appropriate aniline derivatives.
  • Halogenation Reactions: Sequential halogenation using bromine, chlorine, fluorine, and iodine sources.
  • Purification: The final product is purified through recrystallization or chromatography.

This complex synthesis pathway is essential for achieving the desired purity and yield of the compound.

Biological Activity

Research indicates that halogenated aromatic compounds like this compound can interact with various biological targets, leading to potential therapeutic applications. Notable areas of interest include:

1. Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular processes.

2. Anticancer Potential: There is growing evidence that halogenated compounds can interfere with cancer cell proliferation. Specific studies have shown that similar compounds can induce apoptosis in tumor cells, although direct evidence for this compound remains limited.

3. Enzyme Inhibition: The presence of multiple halogens may enhance binding affinity to specific enzymes or receptors, influencing their activity and leading to therapeutic effects in conditions such as cancer or bacterial infections.

Table 1: Summary of Research Findings on Halogenated Compounds

Study ReferenceBiological ActivityFindings
AntimicrobialHalogenated compounds showed significant inhibition against Gram-positive bacteria.
AnticancerInduced apoptosis in various cancer cell lines; specific mechanisms require further study.
Enzyme InhibitionEnhanced binding affinity observed in enzyme assays; potential for drug development noted.

Example Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of structurally similar halogenated compounds. It was found that these compounds could inhibit cell proliferation in vitro and induce cell death through apoptosis pathways. While direct studies on this compound are needed, these findings suggest a promising direction for future research.

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-2-chloro-3-fluoro-4-iodobenzene, and how do reaction conditions influence halogenation regioselectivity?

Multi-halogenated benzenes are typically synthesized via sequential electrophilic aromatic substitution (EAS) or transition metal-catalyzed cross-coupling. For example, bromination and iodination often require directing groups (e.g., nitro or methoxy) to control regioselectivity . Chlorination and fluorination may employ reagents like Cl₂/FeCl₃ or Selectfluor®. Key considerations include:

  • Order of halogen introduction : Iodine, being bulky, is typically introduced early to avoid steric hindrance.
  • Temperature control : Lower temperatures favor kinetic products (e.g., para-substitution), while higher temperatures may lead to thermodynamic control (e.g., meta-substitution) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in EAS, while non-polar solvents (e.g., CCl₄) reduce side reactions.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : GC-MS or HPLC with UV detection (e.g., using C18 columns) can assess purity, leveraging retention times and peak symmetry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct aromatic proton splitting patterns confirm substitution patterns. For example, coupling constants (J values) differentiate ortho, meta, and para halogens .
    • Mass spectrometry (HRMS) : Exact mass measurements (e.g., m/z 209.442 for C₆H₃BrClF) verify molecular formula .

Q. What are the critical safety considerations when handling this compound?

  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to volatility and potential toxicity. Immediate decontamination protocols for spills are essential .
  • Storage : Store in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of multiple halogens influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The iodine atom at position 4 acts as a superior leaving group in palladium-catalyzed reactions, enabling selective coupling at C4. However, adjacent halogens (Br at C1, Cl at C2) may sterically hinder catalyst access. Strategies include:

  • Precatalyst selection : Bulky ligands (e.g., SPhos) enhance turnover in congested environments .
  • Solvent optimization : Mixtures of toluene/water improve solubility of polar intermediates .
  • Competing directing effects : Fluorine’s strong electron-withdrawing nature at C3 can deactivate the ring, requiring elevated temperatures (~100°C) for coupling .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • X-ray crystallography : Despite challenges with liquid phases (noted in ), derivatives crystallized via slow evaporation in hexane/ethyl acetate mixtures can confirm substitution patterns.
  • NOESY NMR : Correlates spatial proximity of substituents, distinguishing between rotational isomers in flexible derivatives .
  • Isotopic labeling : ¹⁹F NMR (100% natural abundance) tracks fluorine’s electronic environment changes during functionalization .

Q. How can computational modeling predict the compound’s stability under varying reaction conditions?

  • DFT calculations : Predict thermodynamic stability of halogenated intermediates (e.g., Gibbs free energy of iodination vs. bromination) .
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMSO vs. THF) .
  • Reaction pathway mapping : Identify kinetic barriers in multi-step syntheses, such as competing halogen exchange reactions .

Methodological Notes

  • Synthesis optimization : Use kinetic quenching (e.g., rapid cooling) to trap intermediates during sequential halogenation .
  • Regioselectivity challenges : Introduce protective groups (e.g., trimethylsilyl) to block undesired substitution sites .
  • Safety validation : Conduct small-scale thermal stability tests (DSC/TGA) to assess decomposition risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-chloro-3-fluoro-4-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-chloro-3-fluoro-4-iodobenzene

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